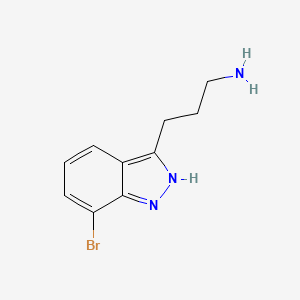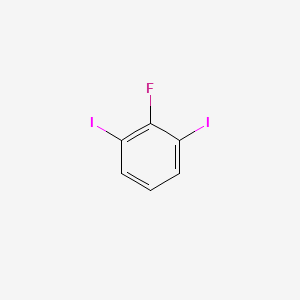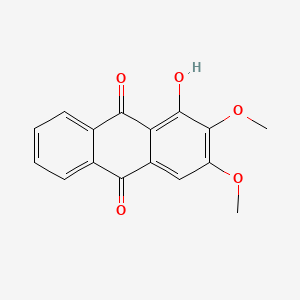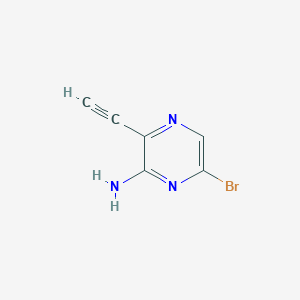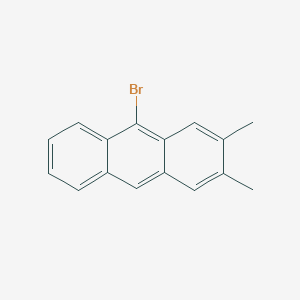
9-bromo-2,3-dimethylAnthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-bromo-2,3-dimethylanthracene: is an organic compound with the molecular formula C16H13Br. It belongs to the anthracene family, which has been widely studied due to its applications in various fields. Anthracene derivatives are commonly used as organic chromophores in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photon-upconversion systems .
准备方法
Synthetic Routes:: The synthesis of 9-bromo-2,3-dimethylanthracene involves introducing bromine atoms at specific positions on the anthracene ring. One common synthetic route is the bromination of 9,10-dimethylanthracene using bromine or a brominating agent. The reaction typically occurs at the 9- and 10-positions of the anthracene ring.
Reaction Conditions::Reagents: Bromine (Br) or other brominating agents
Solvent: Organic solvents like dichloromethane (DCM) or chloroform (CHCl)
Temperature: Room temperature or slightly elevated temperatures
Procedure: The bromination reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or scaled up using similar procedures.
化学反应分析
Reactivity::
Substitution Reactions: 9-bromo-2,3-dimethylanthracene can undergo substitution reactions at the bromine position. For example, nucleophilic substitution with various reagents can lead to functionalized derivatives.
Oxidation and Reduction: Depending on reaction conditions, it may participate in oxidation or reduction reactions.
Photophysical Properties: The compound exhibits fluorescence properties, which can be influenced by substituents.
Bromination: Br or N-bromosuccinimide (NBS)
Functionalization: Various nucleophiles (e.g., amines, thiols, or alkoxides)
Photophysical Studies: UV/Vis spectroscopy, fluorescence measurements
Major Products:: The major product of bromination is this compound itself.
科学研究应用
OLEDs: Anthracene derivatives contribute to blue-emitting OLEDs.
Fluorescent Probes: Used as fluorescent markers in biological studies.
Photon-Upconversion: Participates in triplet–triplet annihilation photon upconversion systems.
作用机制
The exact mechanism of action for 9-bromo-2,3-dimethylanthracene depends on its specific application. In photon-upconversion systems, it acts as an annihilator, transferring energy to sensitizer molecules.
相似化合物的比较
9,10-Diphenylanthracene (DPA): A benchmark annihilator in triplet–triplet annihilation systems.
9,10-Dimethylanthracene: Exhibits higher fluorescence quantum yield than unsubstituted anthracene.
属性
分子式 |
C16H13Br |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
9-bromo-2,3-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |
InChI 键 |
XWTCUMKTPIJYEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
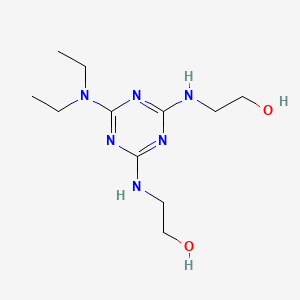
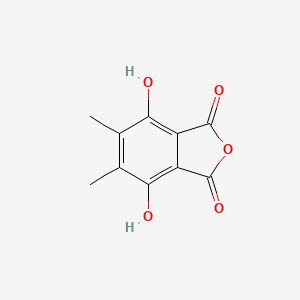
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
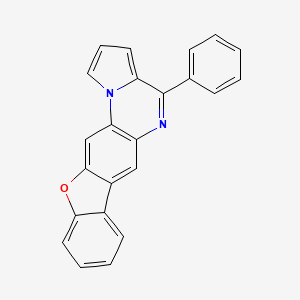
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
